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Compound of Interest

Compound Name: (2-Cyanopyridin-4-YL)boronic acid

Cat. No.: B1391837

Organoboron compounds, particularly boronic acids and their derivatives, have become
indispensable tools in the pharmaceutical industry.[1][2] Their utility stems from their
remarkable stability, low toxicity, and, most notably, their role as key coupling partners in the
Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the
formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and
hetero-biaryl moieties that form the core of countless drug molecules.[5] Beyond their role as
synthetic intermediates, the boronic acid functional group itself has been incorporated into
approved drugs like Bortezomib and Ixazomib, acting as a transition-state analogue to inhibit
enzyme activity.[6][7] (2-Cyanopyridin-4-YL)boronic acid is a specialized building block within
this class, offering the distinct electronic characteristics of a cyano-substituted pyridine ring for
targeted molecular design.

Compound Profile: (2-Cyanopyridin-4-YL)boronic
acid
The strategic placement of a cyano group and a boronic acid on the pyridine scaffold imparts

specific reactivity and properties to this molecule, making it a valuable reagent for library
synthesis and lead optimization.

Chemical Identity and Physicochemical Properties

The fundamental properties of (2-Cyanopyridin-4-YL)boronic acid are summarized below.
Accurate identification via its CAS Registry Number is crucial for procurement and regulatory
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compliance.

Property Value Source

CAS Number 903513-60-0 [8]19]

Molecular Formula CeHsBN20:2 [8]

Molecular Weight 147.93 g/mol [8]
2-cyano-4-pyridinyl)boronic

IUPAC Name ( ) Y by 2 [8]
acid
2-Cyanopyridine-4-boronic

Synonyms ) [819]
acid

Physical Form Solid 9]
MSBPWGHYNOCHGC-

InChl Key [8][]

UHFFFAOYSA-N

Structural Features and Inherent Reactivity

The molecule's utility is a direct consequence of its structure:

» Pyridine Ring: A nitrogen-containing heterocycle common in pharmaceuticals, it can
influence solubility and engage in hydrogen bonding. The nitrogen atom's Lewis basicity can
sometimes inhibit palladium catalysts, a factor to consider in reaction optimization.[5]

e Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile modifies the
electronic character of the pyridine ring, influencing its reactivity in cross-coupling reactions.

» Boronic Acid (-B(OH)z2): This functional group is the active component in Suzuki-Miyaura
coupling. Its stability and reactivity are paramount for successful transformations.

Synthesis Methodology: A Representative Protocol

The most reliable and scalable method for preparing pyridinylboronic acids is typically a
halogen-metal exchange from an appropriate halopyridine, followed by borylation with a trialkyl
borate.
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Synthesis Workflow Diagram

The following diagram illustrates a typical synthetic pathway from 4-bromo-2-cyanopyridine.

4-Bromo-2-cyanopyridine
(Starting Material)

Cryogenic Cooling (-78 °C)
Inert Atmosphere (N2 or Ar)

Halogen-Metal Exchange
with n-BuLi or i-PrMgCl

Borylation
with Triisopropyl borate

Intermediate Boronate Ester

Aqueous Acidic Workup
(e.g., HCI)

(2-Cyanopyridin-4-YL)boronic acid

(Final Product)
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Caption: Generalized workflow for the synthesis of (2-Cyanopyridin-4-YL)boronic acid.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on
laboratory conditions and scale.

o Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar,
a thermometer, and a nitrogen inlet is charged with 4-bromo-2-cyanopyridine (1.0 eq) and
anhydrous tetrahydrofuran (THF).

e Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath. Causality: This low
temperature is critical to control the highly exothermic metal-halogen exchange and prevent
side reactions.

e Lithiation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe, ensuring the
internal temperature does not exceed -70 °C. The reaction is stirred for 1 hour. Causality:
The organolithium reagent performs the halogen-metal exchange, creating a highly reactive
pyridinyl-lithium intermediate.

» Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature
below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to
warm slowly to room temperature overnight. Causality: The borate ester acts as an
electrophile, trapping the organolithium species to form a stable boronate ester intermediate.

e Quench and Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow
addition of 2 M hydrochloric acid (HCI). The mixture is stirred vigorously for 1-2 hours to
hydrolyze the boronate ester to the desired boronic acid.

« |solation and Purification: The organic layer is separated, and the aqueous layer is extracted
with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then
purified by recrystallization or silica gel chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling
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The primary application of (2-Cyanopyridin-4-YL)boronic acid is in palladium-catalyzed
Suzuki-Miyaura cross-coupling to form C-C bonds with various aryl or heteroaryl halides.[10]
This reaction is a cornerstone of modern drug synthesis.[5]

Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium catalyst cycling through three key steps: oxidative
addition, transmetalation, and reductive elimination.

. Reductive
Aryl Halide (Ar-X) Elimination
(2-Cyanopyridin-4-YL)B(OH)2 Oxidative
+ Base (e.g., K2CO3) Addition Foll)) CriElys

Transmetalation Ar-Pd(ll)-X

Ar-Pd(I1)-PyCN

Coupled Product
(Ar-PyCN)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Coupling Reaction

» Reagent Preparation: To a reaction vessel are added the aryl halide (1.0 eq), (2-
Cyanopyridin-4-YL)boronic acid (1.5 eq), a palladium catalyst such as Pd(PPhs)4 (0.02-
0.05 eq), and a base such as potassium carbonate (K=2COs, 2.0-3.0 eq). Causality: An
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excess of the boronic acid and base is used to drive the reaction to completion. The choice
of catalyst and base is critical and often requires screening for optimal results.

e Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1
ratio), is added. Causality: Degassing the solvent by bubbling with nitrogen or argon is
essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

e Reaction: The vessel is sealed and heated (typically 80-100 °C) with vigorous stirring. The
reaction progress is monitored by TLC or LC-MS.

o Workup: Upon completion, the reaction is cooled to room temperature, diluted with water,
and extracted with an organic solvent (e.g., ethyl acetate).

 Purification: The combined organic extracts are washed, dried, and concentrated. The
resulting crude material is purified by column chromatography to afford the desired biaryl
product.

Handling, Storage, and Stability Considerations

Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.
[11] Failure to do so can lead to decomposition and failed reactions.
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Consideration Protocol and Rationale

Avoid: Aqueous or protic media, especially
under basic or acidic conditions.[12] Rationale:
) The carbon-boron bond can be cleaved and
Protodeboronation ) ] ]
replaced with a C-H bond, an irreversible
decomposition pathway that is a major cause of

reagent degradation and low yields.[10][12]

Action: Store in a desiccator under inert gas.
Minimize exposure to air. Rationale: In the solid
state, three molecules of boronic acid can
) ] dehydrate to form a stable six-membered

Boroxine Formation o _ _ _
boroxine ring.[12][13] While often reversible, this
changes the molecular weight and can
complicate stoichiometry. Quality should be

checked by 'H NMR before use.[13]

Action: Store away from strong oxidizing agents.
o Handle under an inert atmosphere where
Oxidation ] . ]
possible. Rationale: The C-B bond is

susceptible to oxidative cleavage.[12]

Action: Store in a tightly sealed container in a

cool, dry, well-ventilated area away from
General Storage ) ) )

incompatible substances like strong bases or

oxidizing agents.[11]

Conclusion

(2-Cyanopyridin-4-YL)boronic acid is a highly versatile and valuable building block for drug
discovery and organic synthesis. Its unique electronic profile, combined with the proven utility
of the boronic acid functional group in Suzuki-Miyaura cross-coupling, provides chemists with a
powerful tool for constructing complex molecular targets. A thorough understanding of its
synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its
successful and reproducible application in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://www.researchgate.net/publication/11036401_Boronic_Acids_New_Coupling_Partners_in_Room-Temperature_Suzuki_Reactions_of_Alkyl_Bromides_Crystallographic_Characterization_of_an_Oxidative-Addition_Adduct_Generated_under_Remarkably_Mild_Conditions
https://www.researchgate.net/figure/Asymmetric-Suzuki-Miyaura-coupling-with-pyridine-derived-boronic-acids-a-Examination_fig3_317971493
https://www.mdpi.com/1420-3049/27/9/2615
https://www.researchgate.net/publication/340308542_Design_and_discovery_of_boronic_acid_drugs
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyanopyridin-4-YL_boronic-acid
https://cymitquimica.com/products/IN-DA00IG3X/2-cyanopyridin-4-ylboronic-acid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807799/
https://www.laballey.com/blogs/articles/how-to-store-boric-acid
https://pdf.benchchem.com/11870/Storage_and_handling_guidelines_for_organoboronic_acids_to_prevent_decomposition.pdf
http://orgsyn.org/content/pdfs/procedures/V86P0360.pdf
https://www.benchchem.com/product/b1391837#2-cyanopyridin-4-yl-boronic-acid-cas-number
https://www.benchchem.com/product/b1391837#2-cyanopyridin-4-yl-boronic-acid-cas-number
https://www.benchchem.com/product/b1391837#2-cyanopyridin-4-yl-boronic-acid-cas-number
https://www.benchchem.com/product/b1391837#2-cyanopyridin-4-yl-boronic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1391837?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

